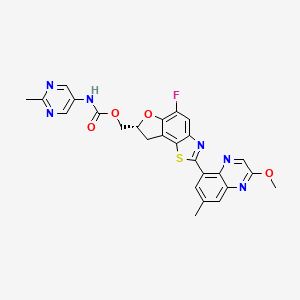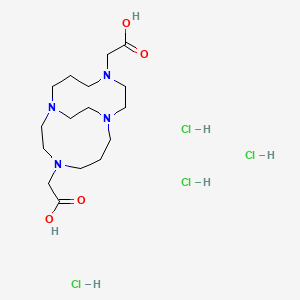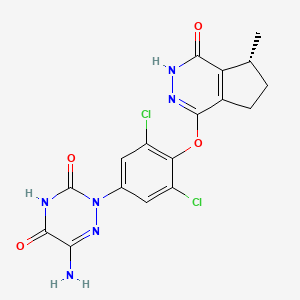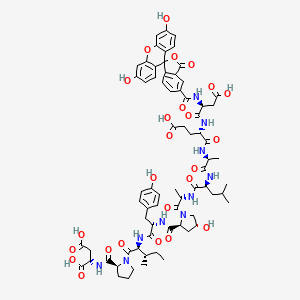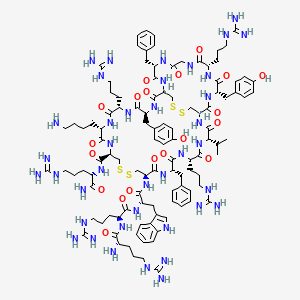![molecular formula C16H13F7N4O2 B15138309 (1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)
(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IACS-52825 is a potent and selective inhibitor of dual leucine zipper kinase (DLK), developed for the treatment of chemotherapy-induced peripheral neuropathy. DLK is a neuronally enriched kinase that plays a crucial role in the neuronal injury response under stress conditions. The compound has shown promising results in preclinical studies, particularly in reversing mechanical allodynia in mouse models of chemotherapy-induced peripheral neuropathy .
Vorbereitungsmethoden
The synthesis of IACS-52825 involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
Analyse Chemischer Reaktionen
IACS-52825 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of IACS-52825.
Common Reagents and Conditions: Reagents such as oxidizing agents, reducing agents, and nucleophiles are used in these reactions. Conditions often involve controlled temperatures, specific pH levels, and the use of catalysts.
Wissenschaftliche Forschungsanwendungen
IACS-52825 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the role of DLK in various chemical pathways and reactions.
Biology: In biological research, IACS-52825 is used to investigate the mechanisms of neuronal injury and neurodegenerative diseases.
Medicine: The primary application of IACS-52825 is in the treatment of chemotherapy-induced peripheral neuropathy. It has shown significant potential in preclinical studies for reversing neuropathic pain.
Wirkmechanismus
IACS-52825 exerts its effects by selectively inhibiting DLK, a kinase involved in the MAPK-JNK signaling cascade. Under stress conditions, DLK becomes activated and mediates the neuronal injury response. By inhibiting DLK, IACS-52825 prevents the activation of downstream signaling pathways, thereby reducing neuronal damage and alleviating neuropathic pain. The molecular targets of IACS-52825 include DLK and other components of the MAPK-JNK pathway .
Vergleich Mit ähnlichen Verbindungen
IACS-52825 is unique in its high selectivity and potency as a DLK inhibitor. Similar compounds include other DLK inhibitors that have been developed for neurodegenerative diseases and neuronal injury. Some of these compounds include:
GNE-3511: Another selective DLK inhibitor with similar applications in neurodegenerative diseases.
AMG-333: A DLK inhibitor developed for the treatment of neuropathic pain.
CEP-1347: A compound that inhibits DLK and has been studied for its neuroprotective effects.
IACS-52825 stands out due to its excellent pharmacokinetic properties and brain penetration, making it a promising candidate for further development in the treatment of chemotherapy-induced peripheral neuropathy .
Eigenschaften
Molekularformel |
C16H13F7N4O2 |
|---|---|
Molekulargewicht |
426.29 g/mol |
IUPAC-Name |
(1R)-1-[4-[6-amino-5-(trifluoromethoxy)pyridin-3-yl]-1-(3-fluoro-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C16H13F7N4O2/c17-13-4-14(5-13,6-13)27-3-8(26-12(27)10(28)15(18,19)20)7-1-9(11(24)25-2-7)29-16(21,22)23/h1-3,10,28H,4-6H2,(H2,24,25)/t10-,13?,14?/m1/s1 |
InChI-Schlüssel |
XUOJHVFYSAMHNK-GWMXKSKGSA-N |
Isomerische SMILES |
C1C2(CC1(C2)F)N3C=C(N=C3[C@H](C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
Kanonische SMILES |
C1C2(CC1(C2)F)N3C=C(N=C3C(C(F)(F)F)O)C4=CC(=C(N=C4)N)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






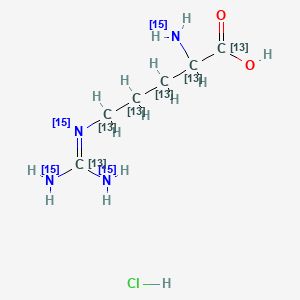
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
